molecular formula C11H14BrNO B8552530 5-Bromo-2-cyclopentyloxyaniline

5-Bromo-2-cyclopentyloxyaniline

Cat. No.: B8552530
M. Wt: 256.14 g/mol
InChI Key: SXCQMPISPRIMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopentyloxyaniline is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-cyclopentyloxyaniline

InChI

InChI=1S/C11H14BrNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2

InChI Key

SXCQMPISPRIMLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (5.8 ml) was added to an ethanol solution (100 ml) of N-(5-bromo-2-cyclopentyloxyphenyl)acetamide (3.4 g, 11.4 mmol), and the resulting mixture was stirred for 3 hours while heating under reflux. After the reaction mixture was cooled to room temperature, a 5N sodium hydroxide solution (14.2 ml) was added to obtain a pH of 11. The resulting mixture was then extracted with dichloromethane. The organic layer was washed with a saturated sodium chloride aqueous solution, and then concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1). The purified product was concentrated under reduced pressure to thereby obtain 2.97 g of oily pale yellow 5-bromo-2-cyclopentyloxyaniline (yield: 100%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
N-(5-bromo-2-cyclopentyloxyphenyl)acetamide
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two

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